molecular formula C19H20N2O3 B6493678 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide CAS No. 921996-68-1

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide

Cat. No.: B6493678
CAS No.: 921996-68-1
M. Wt: 324.4 g/mol
InChI Key: MSFKEBDUCCAFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide is a benzoxazepine derivative featuring a seven-membered 1,4-benzoxazepin ring system substituted with an ethyl group at the 4-position and a 3-methylbenzamide moiety at the 7-position. The compound’s molecular formula is C₁₉H₂₀N₂O₃ (assuming a molecular weight of ~324.38 g/mol based on analogous structures).

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21-9-10-24-17-8-7-15(12-16(17)19(21)23)20-18(22)14-6-4-5-13(2)11-14/h4-8,11-12H,3,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFKEBDUCCAFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes and neurodegenerative diseases.

Structure and Composition

The molecular formula of this compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, with a molecular weight of approximately 284.36 g/mol. The compound features a complex structure that includes a benzoxazepine ring system which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H20N2O2C_{17}H_{20}N_{2}O_{2}
Molecular Weight284.36 g/mol
CAS NumberNot specified
Chemical StructureChemical Structure

Research indicates that this compound may exert its effects through modulation of specific biochemical pathways involved in glucose metabolism and neuroprotection. The compound has been studied for its potential to inhibit certain enzymes implicated in the pathogenesis of diabetes and neurodegenerative diseases.

Antidiabetic Effects

According to a patent document, compounds similar to this compound have shown promise in treating Type 1 and Type 2 diabetes by improving insulin sensitivity and regulating glucose levels in animal models . These findings suggest that the compound may act as an effective therapeutic agent for managing diabetes.

Neuroprotective Effects

The compound's potential neuroprotective properties have also been highlighted in various studies. It has been suggested that it may help reduce amyloid-beta accumulation in Alzheimer's disease models by modulating gamma-secretase activity . This action could potentially slow the progression of neurodegenerative diseases characterized by amyloid plaque formation.

Study on Antidiabetic Activity

In a study published in the ACS Medicinal Chemistry Letters, researchers demonstrated that derivatives of benzoxazepine compounds exhibited significant reductions in blood glucose levels in diabetic mice. The study utilized various dosages to ascertain the efficacy and safety profile of these compounds .

Neuroprotection Against Alzheimer’s Disease

A separate investigation presented at a national meeting focused on the role of benzoxazepine derivatives in modulating amyloid precursor protein processing. The results indicated that these compounds could selectively inhibit the formation of toxic amyloid-beta peptides without affecting other critical pathways involved in neuronal health .

Table 2: Summary of Biological Activities

ActivityObservationsReference
AntidiabeticSignificant reduction in blood glucose levels
NeuroprotectiveInhibition of amyloid-beta formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazepin Core

The benzoxazepin scaffold is conserved across the compared compounds, but substituents on the ring and the amide side chain differ significantly:

Compound Name Benzoxazepin Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide (Target Compound) 4-Ethyl 3-Methylbenzamide C₁₉H₂₀N₂O₃ ~324.38 Not Provided
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214) 4-Methyl 4-Ethoxybenzamide C₁₉H₂₀N₂O₄ 340.37 921995-66-6
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide 4-Ethyl Cyclohexanecarboxamide C₁₈H₂₄N₂O₃ 316.40 922128-36-7
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide 4-Ethyl 3-Cyclopentylpropanamide C₁₉H₂₆N₂O₃ 330.40 922054-59-9
Key Observations:

Benzoxazepin Substituent: The target compound and BI96214 differ in the benzoxazepin 4-position substituent (ethyl vs. methyl). BI96214’s 4-methyl substitution reduces molecular weight (340.37 vs. ~324.38 for the target compound) but introduces a less bulky group.

Amide Side Chain :

  • The target compound’s 3-methylbenzamide group contrasts with BI96214’s 4-ethoxybenzamide , which introduces an electron-donating ethoxy group. This modification could alter electronic properties and solubility.
  • The cyclohexanecarboxamide and cyclopentylpropanamide derivatives replace the aromatic benzamide with aliphatic groups, significantly increasing hydrophobicity and steric demand. These changes may impact membrane permeability or off-target interactions.

Molecular Weight and Physicochemical Properties

  • Molecular Weight Trends :

    • Aliphatic amide derivatives (e.g., cyclohexanecarboxamide, 316.40 g/mol) have lower molecular weights than aromatic analogs (e.g., BI96214, 340.37 g/mol).
    • The cyclopentylpropanamide derivative (330.40 g/mol) bridges the gap between aliphatic and aromatic substituents.
  • Polarity and Solubility :

    • Aromatic amides (target compound, BI96214) likely exhibit lower solubility in aqueous media compared to aliphatic amides due to π-π stacking interactions.
    • The ethoxy group in BI96214 may marginally improve solubility relative to the target compound’s methyl group.

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide?

The synthesis typically involves:

  • Core structure preparation : Constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted aminophenol derivatives under reflux with catalysts like acetic acid or Lewis acids .
  • Amide coupling : Introducing the 3-methylbenzamide moiety using coupling reagents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF, THF) at 0–25°C .
  • Optimization : Temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents for solubility), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (HRMS or LC-MS) : Confirm molecular weight and detect impurities .
  • HPLC : Assess purity (>95% for biological assays) using reverse-phase columns and UV detection at 254 nm .

Q. How can researchers troubleshoot low yields during the final amide coupling step?

  • Activation optimization : Replace EDC with DCC or use uronium salts (HATU) to enhance coupling efficiency .
  • Moisture control : Conduct reactions under inert atmosphere (N2/Ar) to prevent hydrolysis of activated intermediates .
  • Stoichiometry adjustment : Increase equivalents of 3-methylbenzoic acid (1.2–1.5 eq) to drive the reaction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s anticancer potency?

  • Functional group variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO2, CF3) at the benzamide para-position to enhance target binding .
  • Heterocyclic replacements : Substitute the oxazepine ring with pyridine or piperazine moieties to modulate solubility and bioavailability .
  • Bioassay integration : Test analogs against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays, correlating IC50 values with structural features .

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

  • Standardized protocols : Use consistent cell lines, serum concentrations, and incubation times to minimize variability .
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .
  • Metabolic stability testing : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .

Q. What experimental approaches identify the molecular targets of this compound in inflammatory pathways?

  • Kinase profiling : Use immobilized metal affinity chromatography (IMAC) to capture kinase targets, followed by phosphoproteomic analysis .
  • Cellular thermal shift assay (CETSA) : Monitor target engagement by measuring protein stability shifts post-compound treatment .
  • Molecular docking : Model interactions with RIP1 kinase or NLRP3 inflammasome using AutoDock Vina and validate via site-directed mutagenesis .

Q. How can X-ray crystallography and SHELX software refine the compound’s 3D conformation for mechanistic studies?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., 20% PEG 3350, 0.1 M Tris-HCl pH 8.5) .
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) datasets .
  • Refinement in SHELXL : Apply restraints for flexible oxazepine rings and validate with R-factor convergence (<0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.